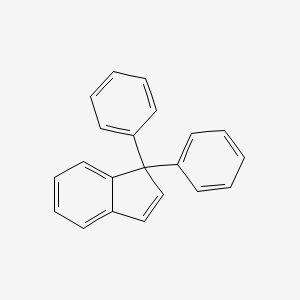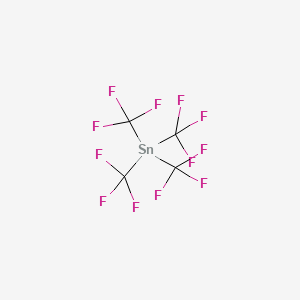
Stannane, tetrakis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, tetrakis(trifluoromethyl)-, also known as tetrakis[4-(trifluoromethyl)phenyl]stannane, is a compound with the chemical formula [Sn(C7H4F3)4]. This compound features a tin (Sn) atom bonded to four trifluoromethylphenyl groups. It is known for its tetrahedral geometry and unique properties due to the presence of trifluoromethyl groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stannane, tetrakis(trifluoromethyl)-, can be synthesized through the reaction of activated magnesium and p-bromotrifluoromethylphenyl bromide in tetrahydrofuran (THF). The reaction mixture is cooled to 273 K, and anhydrous tin tetrachloride in benzene is added dropwise . This method ensures the formation of the desired stannane compound with high purity.
Industrial Production Methods
While specific industrial production methods for stannane, tetrakis(trifluoromethyl)-, are not widely documented, the synthesis typically involves similar organotin chemistry techniques used in laboratory settings. Industrial production would likely scale up the reaction conditions and optimize the process for higher yields and cost efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, tetrakis(trifluoromethyl)-, undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the trifluoromethyl groups can be replaced by other functional groups.
Oxidation and Reduction: The tin center can undergo oxidation and reduction reactions, altering the oxidation state of the tin atom.
Common Reagents and Conditions
Common reagents used in reactions with stannane, tetrakis(trifluoromethyl)-, include halides, organometallic reagents, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new organotin compounds with different functional groups, while oxidation reactions may produce tin oxides or other oxidized species.
Applications De Recherche Scientifique
Stannane, tetrakis(trifluoromethyl)-, has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.
Biology and Medicine: Organotin compounds, including stannane, tetrakis(trifluoromethyl)-, are studied for their potential biological activities and therapeutic applications.
Mécanisme D'action
The mechanism of action of stannane, tetrakis(trifluoromethyl)-, involves its ability to participate in various chemical reactions due to the presence of the tin center and trifluoromethyl groups. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic processes, the tin center can facilitate the transfer of functional groups, while in biological systems, the compound may interact with cellular components to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis[4-(trifluoromethyl)phenyl]silane: Similar to stannane, tetrakis(trifluoromethyl)-, but with a silicon center instead of tin.
Tetrakis[4-(trifluoromethyl)phenyl]germane: Features a germanium center and exhibits similar chemical properties.
Uniqueness
Stannane, tetrakis(trifluoromethyl)-, is unique due to the presence of the tin center, which imparts distinct reactivity and properties compared to its silicon and germanium analogs. The tin atom’s larger atomic radius and different electronic configuration result in variations in bond angles, bond lengths, and overall molecular geometry .
Propriétés
Numéro CAS |
41268-44-4 |
|---|---|
Formule moléculaire |
C4F12Sn |
Poids moléculaire |
394.73 g/mol |
Nom IUPAC |
tetrakis(trifluoromethyl)stannane |
InChI |
InChI=1S/4CF3.Sn/c4*2-1(3)4; |
Clé InChI |
XDFBYOVEGIKGBD-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)[Sn](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


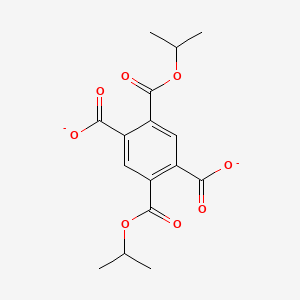

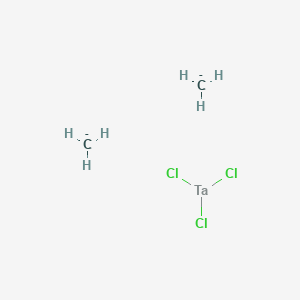
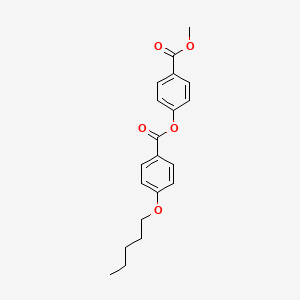

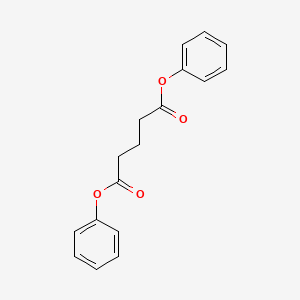
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)
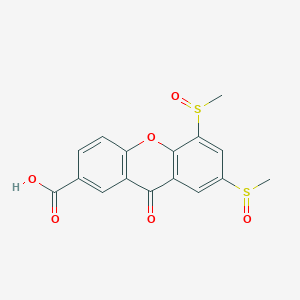
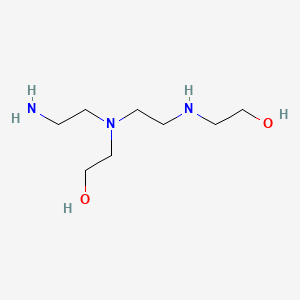
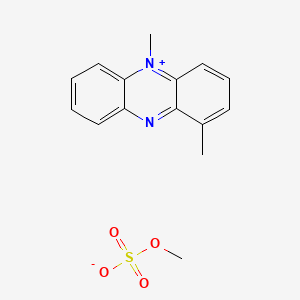
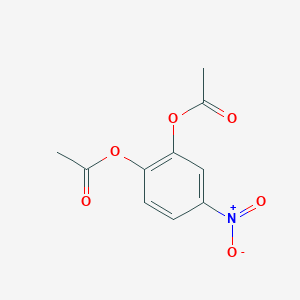
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)
